Cas no 1189683-82-6 (5-(Dimethyl-d6-amino)methyl-2-furanmethanol)

5-(Dimethyl-d6-amino)methyl-2-furanmethanol is a deuterated derivative of furan-based compounds, featuring a dimethyl-d6-aminomethyl substitution at the 5-position and a hydroxymethyl group at the 2-position of the furan ring. The incorporation of deuterium (d6) enhances its utility in isotopic labeling studies, particularly in NMR spectroscopy and mass spectrometry, where it improves signal resolution and reduces background interference. This compound is valuable in pharmaceutical and agrochemical research for tracing metabolic pathways and studying reaction mechanisms. Its stable isotopic labeling ensures minimal kinetic isotope effects, making it suitable for precise analytical applications. The furan scaffold further offers versatility in synthetic modifications for targeted molecular design.
5-(Dimethyl-d6-amino)methyl-2-furanmethanol structure
1189683-82-6 structure
Product name:5-(Dimethyl-d6-amino)methyl-2-furanmethanol
CAS No:1189683-82-6
MF:C8H13NO2
MW:155.19432
CID:1062952
PubChem ID:46781350

5-(Dimethyl-d6-amino)methyl-2-furanmethanol Chemical and Physical Properties

Names and Identifiers

    • 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol
    • [5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methanol
    • AKOS030243207
    • J-003969
    • 1189683-82-6
    • DTXSID60675854
    • [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol
    • 5-(Dimethyl-d6-amino)methyl-2-furanmethanol
    • Inchi: InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3/i1D3,2D3
    • InChI Key: BQRQOLQFLNSWNV-WFGJKAKNSA-N
    • SMILES: CN(C)CC1=CC=C(O1)CO

Computed Properties

  • Exact Mass: 161.13200
  • Monoisotopic Mass: 161.132289133g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.6Ų
  • XLogP3: 0

Experimental Properties

  • PSA: 36.61000
  • LogP: 0.83350

5-(Dimethyl-d6-amino)methyl-2-furanmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D460977-100mg
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol
1189683-82-6
100mg
$ 1344.00 2023-09-07
TRC
D460977-10mg
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol
1189683-82-6
10mg
$ 173.00 2023-09-07

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